1-(3-pyrrolidinyloxy)Isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

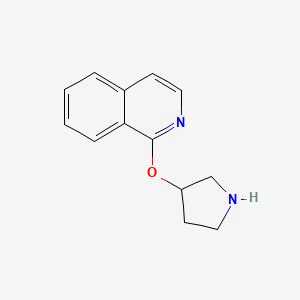

1-(3-pyrrolidinyloxy)Isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a pyrrolidine ring attached to the isoquinoline structure through an oxygen atom. Isoquinolines and their derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-pyrrolidinyloxy)Isoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with a pyrrolidine derivative in the presence of a suitable base and solvent. For example, isoquinoline can be reacted with 3-pyrrolidinol in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.

Another method involves the use of palladium-catalyzed coupling reactions. In this approach, isoquinoline derivatives can be coupled with pyrrolidine derivatives using palladium catalysts and appropriate ligands under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-pyrrolidinyloxy)Isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoquinoline N-oxides, while reduction can produce isoquinoline derivatives with reduced functional groups.

Scientific Research Applications

1-(3-pyrrolidinyloxy)Isoquinoline has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel isoquinoline derivatives with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biomolecules. It is used in the design of probes and ligands for studying enzyme activities and receptor binding.

Medicine: The compound is investigated for its potential therapeutic properties. Isoquinoline derivatives have shown promise in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-pyrrolidinyloxy)Isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activities. For example, isoquinoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can affect cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(3-pyrrolidinyloxy)Isoquinoline can be compared with other similar compounds, such as:

Pyrrolo[2,1-a]isoquinoline: This compound has a similar structure but differs in the position of the pyrrolidine ring attachment. It exhibits distinct biological activities and is used in different research applications.

Pyrrolo[2,3-c]isoquinoline: Another related compound with variations in the ring fusion pattern. It has unique properties and is studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery.

Biological Activity

1-(3-Pyrrolidinyloxy)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes an isoquinoline core substituted with a pyrrolidinyloxy group. Its molecular formula is C13H14N2O, and it has a molecular weight of approximately 218.26 g/mol.

Pharmacological Effects

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, particularly in Gram-positive bacteria. The mechanism appears to involve interference with bacterial DNA synthesis and cell wall integrity .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. In vitro studies revealed that it induces apoptosis in specific cancer cell lines by activating caspase pathways and modulating cell cycle regulators .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, possibly through the modulation of antioxidant pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses in pathological conditions .

- Receptor Interaction : Research suggests that this compound interacts with various receptors, including those involved in neurotransmission and inflammation, thereby influencing physiological processes .

Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating a strong potential for development into a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 (Penicillin) |

| Escherichia coli | 20 | 50 (Ampicillin) |

Anticancer Studies

In vitro studies using human breast cancer cell lines demonstrated that this compound reduced cell viability by approximately 60% at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting its potential as an anticancer agent .

Properties

IUPAC Name |

1-pyrrolidin-3-yloxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUMBYSMQNLGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.